

The Molecular Weight of Bovine Heart Cytochrome c: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CYTOCHROME C FROM
BOVINE HEART

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This in-depth technical guide provides a comprehensive overview of the molecular weight of **cytochrome c from bovine heart**, a critical protein in cellular respiration and apoptosis. This document details its molecular characteristics, the experimental protocols used for its analysis, and its role in programmed cell death.

Core Data: Molecular Weight of Bovine Heart Cytochrome c

The molecular weight of **cytochrome c from bovine heart** has been determined through various experimental and computational methods. The data consistently indicates a molecular weight of approximately 12.3 kDa. A summary of these findings is presented below.

Method	Reported Molecular Weight (Da)	Source
Sequence Data	12,327	[1] [2] [3]
X-ray Crystallography	12,230	[4]
Commercial Product Specification	12,327	[1] [2]
Commercial Product Specification	12,300 (12.3 kDa)	[5]

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of bovine heart cytochrome c relies on established biochemical and analytical techniques. The following sections provide detailed methodologies for the most common experimental approaches.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[\[6\]](#) [\[7\]](#) The protein is denatured and coated with the anionic detergent sodium dodecyl sulfate (SDS), which imparts a uniform negative charge. The migration of the protein through the polyacrylamide gel is then primarily dependent on its size.

Materials:

- Acrylamide/Bis-acrylamide solution (30%)
- 1.5 M Tris-HCl, pH 8.8
- 1.0 M Tris-HCl, pH 6.8
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)

- 10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Tris-Glycine-SDS Running Buffer: 25 mM Tris, 190 mM glycine, 0.1% SDS
- 2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β -mercaptoethanol
- Coomassie Brilliant Blue R-250 Staining Solution: 0.1% Coomassie Blue R-250, 50% methanol, 10% acetic acid
- Destaining Solution: 40% methanol, 10% acetic acid
- Protein Molecular Weight Markers
- Purified Bovine Heart Cytochrome c

Procedure:

- Gel Casting:
 - Assemble the gel casting apparatus.
 - Prepare the separating gel solution (for a ~12.3 kDa protein, a 12-15% acrylamide gel is recommended). For a 10 mL, 12% separating gel, mix: 3.3 mL of deionized water, 4.0 mL of 30% acrylamide/bis-acrylamide, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 μ L of 10% SDS, 100 μ L of 10% APS, and 10 μ L of TEMED.
 - Pour the separating gel into the casting apparatus, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
 - Prepare the stacking gel solution (5%). For a 5 mL stacking gel, mix: 3.4 mL of deionized water, 0.83 mL of 30% acrylamide/bis-acrylamide, 0.63 mL of 1.0 M Tris-HCl (pH 6.8), 50 μ L of 10% SDS, 50 μ L of 10% APS, and 5 μ L of TEMED.

- Remove the overlay and pour the stacking gel on top of the polymerized separating gel. Insert the comb and allow it to polymerize for 30 minutes.
- Sample Preparation:
 - Dilute the purified bovine heart cytochrome c to a suitable concentration (e.g., 1 mg/mL) in deionized water.
 - Mix the protein solution with an equal volume of 2X Laemmli sample buffer.
 - Heat the sample at 95-100°C for 5 minutes to denature the protein.
 - Briefly centrifuge the sample to collect the contents at the bottom of the tube.
- Electrophoresis:
 - Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with Tris-Glycine-SDS running buffer.
 - Load the prepared protein sample and molecular weight markers into the wells.
 - Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
- Staining and Destaining:
 - After electrophoresis, carefully remove the gel from the casting plates.
 - Immerse the gel in Coomassie Brilliant Blue R-250 staining solution for at least 1 hour with gentle agitation.
 - Transfer the gel to the destaining solution and incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.
 - The molecular weight of the cytochrome c is determined by comparing its migration distance to that of the protein standards.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of proteins. Two common methods are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

MALDI-TOF Mass Spectrometry Protocol:

- Sample and Matrix Preparation:
 - Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α -cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 1:1 v/v).
 - Dilute the purified bovine heart cytochrome c sample to approximately 1-10 pmol/ μ L in 0.1% TFA.
- Sample Spotting:
 - On a MALDI target plate, mix 1 μ L of the protein sample with 1 μ L of the matrix solution.
 - Allow the mixture to air dry at room temperature, forming a crystalline matrix with the embedded protein.
- Data Acquisition:
 - Insert the target plate into the MALDI-TOF mass spectrometer.
 - Calibrate the instrument using a standard protein mixture with known molecular weights.
 - Acquire the mass spectrum of the cytochrome c sample by irradiating the sample spot with a laser. The instrument measures the time of flight of the ionized protein, which is proportional to its mass-to-charge ratio.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

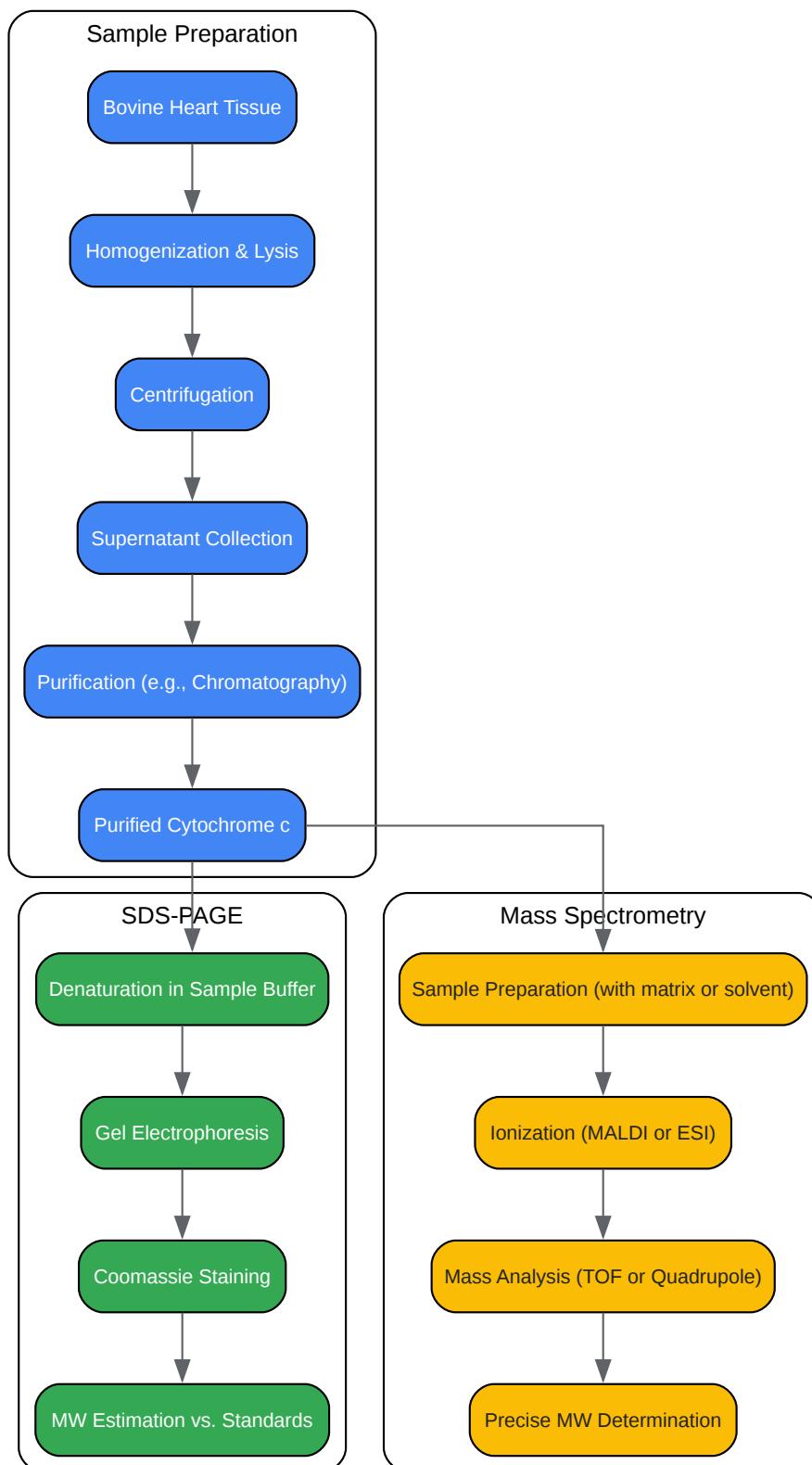
- Sample Preparation:

- Dissolve the purified bovine heart cytochrome c in a solvent suitable for ESI, typically a mixture of water, acetonitrile, and a small amount of a volatile acid such as formic acid (e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid). The final protein concentration should be in the low micromolar to nanomolar range.
- Infusion and Ionization:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 1-10 μ L/min) using a syringe pump.
 - A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, multiply charged protein ions are released into the gas phase.
- Data Acquisition and Analysis:
 - The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
 - The resulting spectrum will show a series of peaks, each corresponding to the protein with a different number of charges.
 - The molecular weight of the protein can be calculated from the m/z values of the different charge states using deconvolution software.

Signaling Pathway and Experimental Workflow

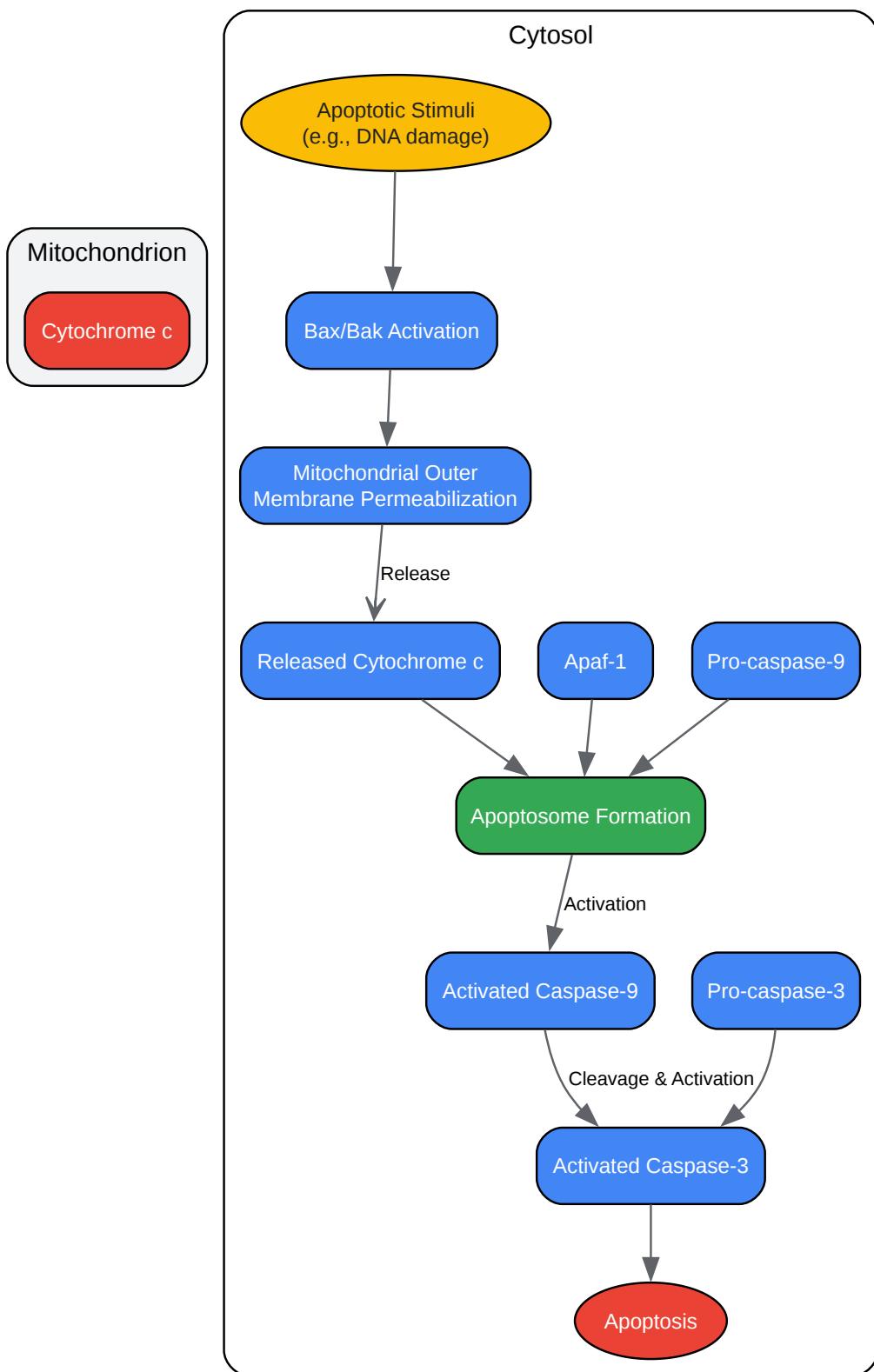
Diagrams

Experimental Workflow for Molecular Weight Determination

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Caption: Workflow for determining the molecular weight of bovine heart cytochrome c.

Cytochrome c-Mediated Apoptosis Signaling Pathway



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Caption: The intrinsic apoptosis pathway initiated by cytochrome c release.

Bovine heart cytochrome c is a small heme protein composed of 104 amino acids.^{[8][9]} It plays a crucial role in the mitochondrial electron transport chain. Beyond its function in cellular respiration, cytochrome c is a key mediator of the intrinsic pathway of apoptosis, or programmed cell death.^{[8][10]} Upon receiving apoptotic stimuli, such as DNA damage, pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane.^{[3][11]} This allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.^{[8][11]} In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).^[11] This binding, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 and the recruitment of pro-caspase-9 to form a large protein complex known as the apoptosome.^[11] Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3, which in turn execute the final stages of apoptosis by cleaving a multitude of cellular substrates.^[11]

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- To cite this document: BenchChem. [The Molecular Weight of Bovine Heart Cytochrome c: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1165588#cytochrome-c-from-bovine-heart-molecular-weight\]](https://www.benchchem.com/product/b1165588#cytochrome-c-from-bovine-heart-molecular-weight)

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